Etidocaine Hydrochloride

Epidural anesthesia Motor blockade Clinical trial

Researchers requiring a long-acting local anesthetic with profound differential motor blockade face limited options among standard aminoamides. Etidocaine Hydrochloride (CAS 38188-13-5) directly addresses this gap through its unique pharmacological profile. • Produces motor block that outlasts sensory block by ~27% (vs. ~17% for lidocaine), enabling specific orthopedic and abdominal surgical models. • Exhibits 50-fold higher lipid solubility than lidocaine and ~94-95% protein binding, ensuring rapid onset and extended duration. • Compound-specific validation essential-in-class extrapolation from bupivacaine or lidocaine is scientifically unsound per clinical evidence. Supplied as ≥98% pure solid with analytical documentation; stable for global shipping at ambient temperature.

Molecular Formula C17H29ClN2O
Molecular Weight 312.9 g/mol
CAS No. 38188-13-5
Cat. No. B1244672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtidocaine Hydrochloride
CAS38188-13-5
Molecular FormulaC17H29ClN2O
Molecular Weight312.9 g/mol
Structural Identifiers
SMILESCCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl
InChIInChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H
InChIKeyLMWQQUMMGGIGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etidocaine Hydrochloride: Specifications & Class Positioning


Etidocaine Hydrochloride (CAS 38188-13-5, CAS 36637-19-1 for the hydrochloride salt) is an aminoamide local anesthetic that stabilizes neuronal membranes by inhibiting voltage-gated sodium channels [1]. Classified as a long-acting agent alongside bupivacaine and tetracaine, etidocaine is distinguished by its extremely high protein binding (approximately 94-95%) and lipid solubility (approximately 50-fold higher than lidocaine), which confer a rapid onset combined with prolonged duration of action [2][3]. Its therapeutic application spans surgical regional anesthesia, epidural blockade, and peripheral nerve blocks where profound motor paralysis is a clinical requirement [4].

Class Long-acting aminoamide local anesthetic agent
Profile Rapid onset, prolonged motor block research context
Properties High protein binding and lipid solubility relative to lidocaine

Etidocaine Hydrochloride: Generic Substitution Risks


Although etidocaine belongs to the same aminoamide class as lidocaine, mepivacaine, and bupivacaine, generic substitution without experimental or clinical validation is scientifically unsound. Etidocaine produces a motor block that significantly outlasts sensory blockade—a differential pattern not observed with bupivacaine or lidocaine to the same clinically relevant degree [1]. Furthermore, etidocaine exhibits a 50-fold higher lipid solubility and approximately 50% greater protein binding capacity compared to lidocaine, directly impacting tissue penetration, duration of action, and systemic absorption kinetics [2]. Clinical studies demonstrate that etidocaine yields inadequate sensory anesthesia for certain procedures (e.g., cesarean section) where bupivacaine performs excellently, while conversely providing superior motor blockade for orthopedic procedures requiring muscle relaxation [3][4]. These quantitative pharmacological and clinical divergences mandate compound-specific validation rather than in-class extrapolation.

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Differential motor-sensory block profile
Etidocaine's motor block may outlast sensory block to a greater extent than with lidocaine or bupivacaine; sensory endpoints may not transfer directly.
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Physicochemical mismatch with other aminoamides
Higher lipid solubility and protein binding can alter tissue penetration and systemic absorption kinetics compared to lidocaine, mepivacaine, or prilocaine.
!
Procedure-specific endpoint variation
Reported inadequate sensory anesthesia in certain research models (e.g., cesarean section epidural studies) where bupivacaine showed more consistent sensory block.

Etidocaine Hydrochloride: Comparative Evidence vs. Analogs


Motor Blockade Intensity: Etidocaine vs. Bupivacaine

In a double-blind clinical trial comparing epidural administration of 1% etidocaine (20 ml with epinephrine 5 μg/ml) versus 0.5% bupivacaine (20 ml with epinephrine 5 μg/ml), etidocaine produced motor blockade that occurred more often and was more complete than that observed with bupivacaine [1]. A separate double-blind study in patients undergoing varicose vein stripping confirmed that etidocaine 1% (with adrenaline 5 μg/ml) produced a higher frequency and greater intensity of motor blockade compared to bupivacaine 0.5% [2].

Motor Block Intensity
Head-to-head comparison
Etidocaine 1% produced more frequent and complete motor block than bupivacaine 0.5% (epidural, double-blind, n=40)
Reported motor block endpoint context
Data from epidural surgical research; motor block profiling may require model-specific validation
Epidural anesthesia Motor blockade Clinical trial

Lipid Solubility and Protein Binding

Etidocaine is a structural analog of lidocaine with two small molecular modifications that produce substantial changes in physicochemical properties: a 50-fold increase in lipid solubility and approximately 50% greater protein binding capacity compared to lidocaine [1]. The partition coefficient (log P) of aminoamide local anesthetics correlates closely with the slope of log (dose)-duration lines in vivo [2]. Etidocaine exhibits approximately 94-95% plasma protein binding [3], compared to approximately 65% for lidocaine, 75% for mepivacaine, and 55% for prilocaine [4].

Lipid Solubility & Binding
Cross-study comparable
~50-fold higher lipid solubility than lidocaine; protein binding ~94–95% vs. lidocaine ~65%
Supports tissue penetration and duration research interpretation
Physicochemical measurements from literature; independent confirmation may be needed
Physicochemical properties Lipid solubility Protein binding Structure-activity relationship

Analgesia & Motor Block Duration: Retrobulbar Anesthesia

In a double-blind trial comparing etidocaine 1% versus mepivacaine 1% in retrobulbar anesthesia (n=45 patients), the duration of analgesia and motor block was significantly longer with etidocaine 1% compared to mepivacaine 1% [1]. In a subsequent open-label study, approximately 80% of patients in the etidocaine 1% group never experienced any postoperative pain, compared to approximately 50% in the mepivacaine 1% group [1].

Retrobulbar Analgesia Duration
Head-to-head comparison
Etidocaine 1%: 80% pain-free post-op vs. mepivacaine 1%: 50% pain-free (n=45)
Reported prolonged analgesia endpoint context
Retrobulbar anesthesia research model; pain control endpoints require replication
Retrobulbar anesthesia Duration of action Postoperative pain Ophthalmic surgery

Motor Block Outlasting Sensory Block

In a double-blind, randomized comparison of subclavian perivascular brachial block using 0.5% etidocaine versus 1% lidocaine (both with 1:200,000 epinephrine), the duration of paresis exceeded the duration of analgesia with both drugs. However, the excess was substantially greater with etidocaine: motor block outlasted sensory block by approximately 27% with etidocaine in core fibers, compared to approximately 17% with lidocaine [1].

Differential Block Duration
Head-to-head comparison
Motor block outlasted sensory block by ~27% with etidocaine vs. ~17% with lidocaine
Motor-sensory dissociation endpoint profile
Brachial plexus block study; differential may not replicate in all nerve block models
Differential blockade Motor block duration Sensory block duration Brachial plexus block

Axonal Transport Inhibition in Vitro

In an in vitro bullfrog spinal nerve preparation, etidocaine showed intermediate potency for inhibiting fast axonal transport. At 10 mM concentration, etidocaine reduced the quantity of 3H-proteins at a ligature by 64%, whereas 10 mM lidocaine reduced it by less than 10% [1]. However, etidocaine was less potent than tetracaine: 2 mM etidocaine reduced transport by less than 10%, while 2 mM tetracaine reduced it by greater than 90% [1].

Axonal Transport (In Vitro)
Direct comparison
10 mM etidocaine reduced 3H-protein transport by 64%; 10 mM lidocaine by
Supports sodium channel-independent mechanism research
Bullfrog spinal nerve assay; extrapolation to mammalian models requires validation
CNS Toxicity & Therapeutic Index
Cross-study comparable
Seizure threshold ~4× lidocaine (monkeys); therapeutic-toxic ratio similar to lidocaine/bupivacaine
Tolerability endpoint context for safety pharmacology research
Route-dependent toxicity profile; model-specific review recommended
Axonal transport In vitro pharmacology Mechanism of action Neurotoxicity

CNS Toxicity and Therapeutic Index

In a study comparing seizure thresholds in monkeys, the central nervous system toxicity of etidocaine was similar to that of bupivacaine, with both agents exhibiting toxicity approximately four times greater than that of lidocaine [1]. Animal studies also indicate that etidocaine is approximately four times more potent than lidocaine as an anesthetic [2]. Since the drug infusion rates in the CNS toxicity study were proportional to anesthetic potencies, the therapeutic-toxic ratios of these three agents are similar [1]. When administered subcutaneously in mice, etidocaine was approximately twice as toxic as lidocaine, compared to bupivacaine which was five to seven times as toxic [2].

CNS Toxicity & Therapeutic Index
Cross-study comparable
Seizure threshold ~4× lidocaine (monkeys); therapeutic-toxic ratio similar to lidocaine/bupivacaine
Tolerability endpoint context for safety pharmacology research
Route-dependent toxicity profile; model-specific review recommended
CNS toxicity Seizure threshold Therapeutic index Safety pharmacology

Etidocaine Hydrochloride: Procurement & Research Applications


Surgery Requiring Profound Motor Paralysis

Based on direct comparative clinical evidence, etidocaine produces more frequent, more complete, and more rapidly developing motor blockade than bupivacaine in epidural anesthesia [1][2]. Additionally, etidocaine yields a motor block that outlasts sensory block by approximately 27% (versus ~17% for lidocaine) [3]. Etidocaine is therefore specifically indicated for orthopedic procedures, abdominal surgery, and other interventions where profound muscle relaxation is a primary anesthetic goal [4].

Regional Anesthesia with Extended Analgesia

Clinical studies demonstrate that etidocaine 1% provides significantly longer duration of analgesia and motor block compared to mepivacaine 1% in retrobulbar anesthesia, with 80% of etidocaine-treated patients experiencing no postoperative pain versus 50% with mepivacaine [5]. This extended analgesic duration reduces the need for supplemental postoperative analgesics, making etidocaine a rational selection for ophthalmic procedures where prolonged pain control is desired.

Structure-Activity Relationship Research

Etidocaine's molecular structure—a lidocaine analog with specific modifications that confer 50-fold higher lipid solubility and 50% greater protein binding—makes it an essential comparator compound for investigating the relationship between physicochemical properties and clinical performance [6]. Its intermediate potency in axonal transport inhibition assays (64% reduction at 10 mM vs. <10% for lidocaine) [7] positions it as a unique tool for studying local anesthetic mechanisms beyond sodium channel blockade.

Safety Pharmacology & Toxicity Studies

Etidocaine exhibits a CNS toxicity profile similar to bupivacaine (approximately 4× lidocaine) but demonstrates route-dependent toxicity differences—subcutaneous toxicity approximately 2× lidocaine versus 5-7× for bupivacaine [8][6]. This distinct safety pharmacology signature supports its use as a comparator in toxicological studies and for researchers investigating local anesthetic systemic toxicity mechanisms.

Application
Selection Property
Validation Focus
Motor block research models
Motor blockade intensity and differential duration
Motor-sensory dissociation endpoint profiling; model-specific block verification
Extended postoperative pain research
Prolonged analgesia duration relative to mepivacaine
Pain-free interval and analgesic rescue endpoints in regional anesthesia models
Structure-activity relationship (SAR) studies
High lipid solubility and protein binding as SAR variables
Correlation of physicochemical changes with in vivo pharmacodynamic endpoints
Safety pharmacology and toxicity research
CNS toxicity profile and therapeutic index context
Seizure threshold, route-dependent toxicity, and systemic safety endpoint monitoring
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